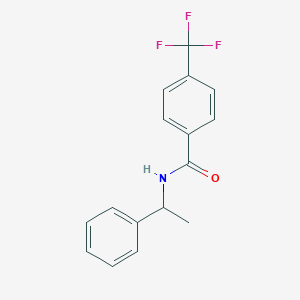
N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide, also known as TFB, is a chemical compound that has been extensively studied for its potential applications in scientific research. TFB is a potent and selective inhibitor of a specific type of protein, and its use has been shown to have a range of effects on biochemical and physiological processes. In
作用機序
N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide acts as a potent and selective inhibitor of the TRPV1 ion channel. It binds to a specific site on the protein, preventing it from functioning properly. This inhibition has been shown to have a range of effects on cellular signaling pathways, including the release of neurotransmitters and the activation of inflammatory responses.
Biochemical and Physiological Effects:
The inhibition of the TRPV1 ion channel by this compound has been shown to have a range of effects on biochemical and physiological processes. These include the reduction of pain and inflammation, the modulation of neurotransmitter release, and the regulation of body temperature. This compound has also been shown to have potential applications in the treatment of conditions such as chronic pain, arthritis, and cancer.
実験室実験の利点と制限
One of the main advantages of N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide as a tool for scientific research is its potency and selectivity as an inhibitor of the TRPV1 ion channel. This makes it a valuable tool for studying the function of this protein in a range of cellular processes. However, there are also limitations to its use, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are many potential directions for future research on N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide and its applications in scientific research. These include further studies on its mechanism of action and its effects on cellular signaling pathways, as well as investigations into its potential applications in the treatment of specific conditions such as chronic pain, arthritis, and cancer. Additionally, there is potential for the development of new compounds based on the structure of this compound that may have even greater potency and selectivity as inhibitors of the TRPV1 ion channel.
合成法
The synthesis of N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide involves several steps, starting with the reaction of 2-ethyl-6-methylphenol with trifluoromethylbenzoyl chloride in the presence of a base such as pyridine. This results in the formation of the intermediate product, which is then further reacted with an amine to produce this compound. The purity of the final product can be improved through recrystallization or chromatography.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its use as a tool to study the function of a specific type of protein called the TRPV1 ion channel. This protein is involved in the perception of pain and heat, and its inhibition by this compound has been shown to have a range of effects on both biochemical and physiological processes.
特性
分子式 |
C17H16F3NO |
|---|---|
分子量 |
307.31 g/mol |
IUPAC名 |
N-(2-ethyl-6-methylphenyl)-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C17H16F3NO/c1-3-12-6-4-5-11(2)15(12)21-16(22)13-7-9-14(10-8-13)17(18,19)20/h4-10H,3H2,1-2H3,(H,21,22) |
InChIキー |
OVLNPIWWMSVRDY-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
正規SMILES |
CCC1=CC=CC(=C1NC(=O)C2=CC=C(C=C2)C(F)(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-methoxyphenyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B263530.png)


![2-phenoxy-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B263538.png)
![N-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263539.png)






